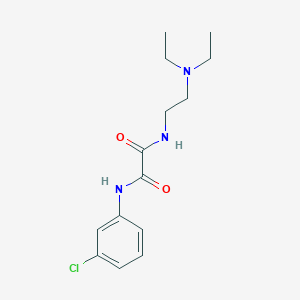

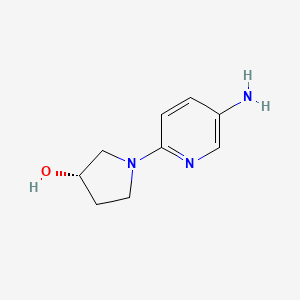

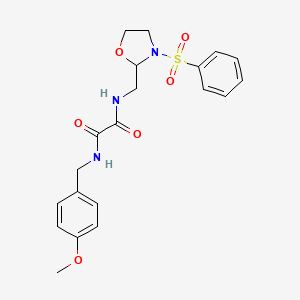

2-(4-ethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-(4-ethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide" appears to be a complex organic compound, likely of interest due to its structural features which could imply applications in pharmaceuticals or materials science. The compound contains functional groups indicative of acetamides, which are known for their varied applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves starting materials like N-methylaniline and chloracetyl chloride, undergoing reactions catalyzed by triethylamide and phase transfer catalysts to yield high-purity products (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives reveals interesting conformational details. For example, in the crystal structure of certain acetamides, extended and bent conformations have been observed, which are crucial for understanding their chemical behavior and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamides participate in a variety of chemical reactions, reflecting their reactive acyl group and amide linkage. They can undergo reactions like transsilylation, leading to the formation of new compounds with potentially unique properties, as demonstrated in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide (Nikonov et al., 2016).

科学的研究の応用

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), highlights the importance of selective enzyme-catalyzed reactions in synthesizing intermediates for drugs, including antimalarials. This process involves the selective acetylation of amino groups to form specific acetamide compounds, which are key intermediates in drug synthesis.

Herbicide Metabolism and Environmental Impact

Studies on the metabolism of chloroacetamide herbicides, like those conducted by Coleman et al. (2000), provide insights into how similar acetamide compounds are metabolized in biological systems. This research sheds light on the pathways through which these compounds are processed and their potential environmental impact, contributing to a better understanding of the ecological consequences of acetamide-related chemicals.

Green Synthesis Approaches

Efforts to develop greener synthesis methods for acetamide derivatives, such as the work by Zhang Qun-feng (2008), demonstrate the scientific community's interest in more sustainable and environmentally friendly chemical processes. These studies focus on reducing harmful byproducts and improving the efficiency of synthesizing key intermediates used in various industries, including pharmaceuticals and dyes.

Advances in Analytical Techniques

Research into novel analytical methods, like the rapid chemometric HPLC method developed by Kanthale et al. (2020), highlights the continuous improvement in techniques for analyzing acetamide derivatives and related compounds. These advancements aid in the quality control and development of pharmaceuticals, ensuring the safety and efficacy of drugs.

特性

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-2-20-14-7-5-13(6-8-14)11-15(18)17-12-16(19)9-3-4-10-16/h5-8,19H,2-4,9-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLXVCQYSZONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)